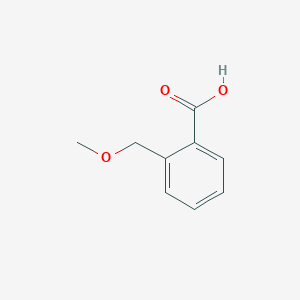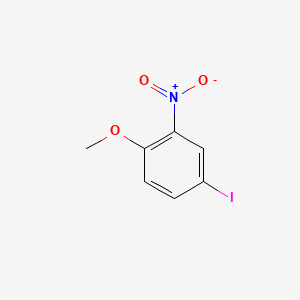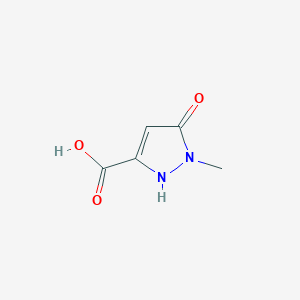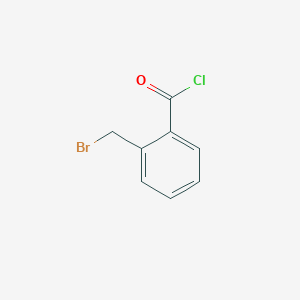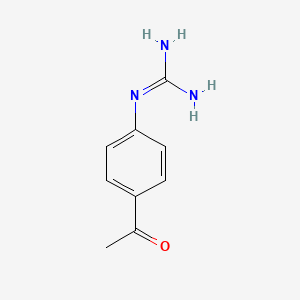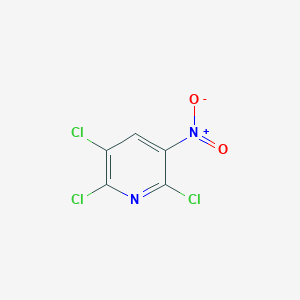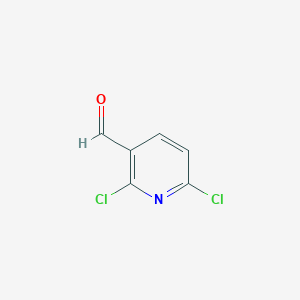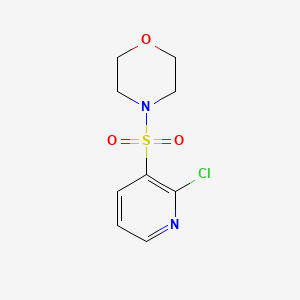
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound that belongs to the class of pyridine-sulfonamide derivatives. It is a highly polar compound with a molecular formula of C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol. This compound is known for its significant applications in various scientific research fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine typically involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Hydrolysis: Forms sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: Forms substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Its polar nature makes it suitable for use in the development of new materials with specific properties.
Biological Studies: Investigated for its antimicrobial and modulating activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is not well-documented. its structure suggests potential interactions with biological targets through hydrogen bonding and other non-covalent interactions. The sulfonyl group and morpholine ring may contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
- 4-((2-Chloropyridin-3-yl)sulfonyl)piperidine
- 4-((2-Chloropyridin-3-yl)sulfonyl)thiomorpholine
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring and a morpholine ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions in biological systems and makes it a valuable intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYJCWIMIBSNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484539 |
Source


|
| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-72-0 |
Source


|
| Record name | 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
